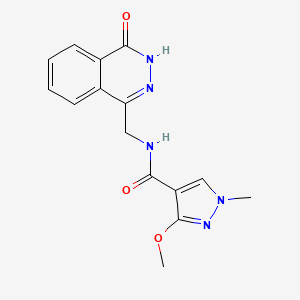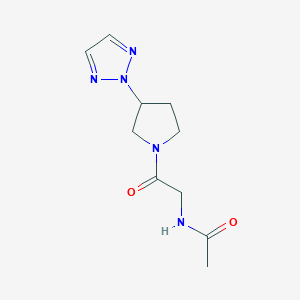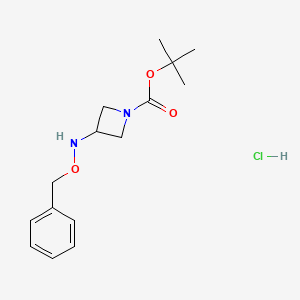
N-(2,4-difluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,4-difluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the preparation of N-alkyl or N-aryl acetamides with various substitutions. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . This suggests that the synthesis of N-(2,4-difluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide would likely involve a multi-step process including the formation of an acetamide linkage and the introduction of the sulfonyl and difluorophenyl groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of substituents such as fluorine atoms or sulfonyl groups can significantly affect the molecule's binding affinity and selectivity to biological targets. For instance, the introduction of substituted-aryl groups at specific positions of the molecule led to increased activity in kappa-opioid agonists . This implies that the difluorophenyl and sulfonyl groups in the compound of interest may play a key role in its biological interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the potential chemical reactions of N-(2,4-difluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was shown to be a selective electrophilic fluorinating agent, capable of fluorinating various substrates under mild conditions . This suggests that the difluorophenyl group in the compound of interest may also impart electrophilic properties, potentially influencing its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups such as the sulfonyl group can affect properties like solubility, melting point, and stability. For example, the introduction of pyridyl and indolyl groups in N-(pyridin-4-yl)-(indol-3-yl)alkylamides led to the discovery of compounds with significant antiallergic potency . This indicates that the specific arrangement of functional groups in N-(2,4-difluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide would likely contribute to its unique physical and chemical properties, which could be relevant for its potential use as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on acetamide derivatives, including those related to the specified chemical structure, has shown significant antibacterial potential. For example, the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated for their antibacterial potentials revealed moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017). Another study synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, demonstrating good antibacterial activity against certain bacterial strains (Nafeesa et al., 2017).
Oxidative Reagents
A revised preparation of derivatives of acetamido-tetramethylpiperidin-1-yl compounds has shown important properties as oxidizing reagents, indicating potential utility in synthetic chemistry and possibly in studies related to oxidation processes (Tilley et al., 2012).
Vibrational Spectroscopy
Vibrational spectroscopic studies have characterized antiviral active molecules related to acetamide, providing insight into stereo-electronic interactions, stability, and potential antiviral applications. These studies underline the importance of such compounds in pharmaceutical research (Jenepha Mary et al., 2022).
Corrosion Inhibition
Research on long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has revealed potential as corrosion inhibitors. This application is particularly relevant for the protection of metals in acidic and oil medium environments, demonstrating the versatility of acetamide derivatives in industrial applications (Yıldırım & Cetin, 2008).
Antithrombotic Properties
A specific compound, SSR182289A, a novel thrombin inhibitor related to acetamide derivatives, has demonstrated potent oral antithrombotic properties in animal models. This highlights the therapeutic potential of such compounds in the prevention and treatment of thrombosis (Lorrain et al., 2003).
Enzyme Inhibition
A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their enzyme inhibition activity, demonstrating potential in therapeutic applications (Khalid et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4S/c1-13-6-9-24(10-7-13)29(27,28)17-3-2-8-23(19(17)26)12-18(25)22-16-5-4-14(20)11-15(16)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLQGGJIVDGIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)



![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)
![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)
![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)
![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)